22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Description
This compound is a highly complex polycyclic molecule characterized by a dense arrangement of functional groups and heteroatoms. Its structure includes three chlorine atoms, seven hydroxyl groups, six ketone (oxo) groups, three ether (oxa) linkages, six aza (nitrogen-containing) rings, and a terminal carboxylic acid group.
Properties
CAS No. |
89139-41-3 |
|---|---|
Molecular Formula |
C58H44Cl3N7O18 |
Molecular Weight |
1233.4 g/mol |
IUPAC Name |
22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C58H44Cl3N7O18/c59-31-7-20-1-5-37(31)85-40-15-25-16-41(51(40)75)86-38-6-3-22(12-32(38)60)49(73)48-57(81)67-47(58(82)83)29-18-27(70)19-36(72)42(29)30-11-24(13-33(61)50(30)74)45(56(80)68-48)65-55(79)46(25)66-54(78)44-23-9-26(69)17-28(10-23)84-39-14-21(2-4-35(39)71)43(62)53(77)63-34(8-20)52(76)64-44/h1-7,9-19,34,43-49,69-75H,8,62H2,(H,63,77)(H,64,76)(H,65,79)(H,66,78)(H,67,81)(H,68,80)(H,82,83) |
InChI Key |
KJTFTWQSEBLIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C(=CC(=C2)C(C(=O)N8)NC5=O)Cl)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is achieved through fermentation processes using the Streptomyces toyocaensis strain. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different halogen atoms into the structure .
Scientific Research Applications
22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid has several scientific research applications :
Chemistry: Used as a model compound for studying complex peptide synthesis and reactions.
Biology: Investigated for its antimicrobial properties and potential use in combating bacterial infections.
Medicine: Explored for its potential therapeutic applications, particularly as an antibiotic.
Industry: Utilized in the development of new antimicrobial agents and other bioactive compounds.
Mechanism of Action
The mechanism of action of 22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid involves its interaction with bacterial cell walls, leading to the inhibition of cell wall synthesis . This results in the disruption of bacterial growth and replication, ultimately causing cell death . The compound targets specific enzymes and pathways involved in cell wall biosynthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogenated Heterocycles
The compound’s trichloro-substitution is reminiscent of halogenated benzothiazoles and benzimidazoles (e.g., 6-chlorobenzothiazol-2-amine and 5-amino-2-(trifluoromethyl)benzimidazole ). These analogs exhibit antiproliferative and antimicrobial activities, where chlorine atoms enhance lipophilicity and target binding.
Polyoxygenated and Polyazacyclic Systems
The heptahydroxy-hexaoxo-trioxa-hexaza motif shares similarities with:
- Beta-lactam antibiotics (e.g., cephalosporin derivatives in ), which feature bicyclic cores with carboxy groups. The target’s additional hydroxyls may improve solubility but reduce membrane permeability .
- Triterpene glycosides (e.g., oleanane-type compounds in ), which possess multiple hydroxyls and glycosidic linkages. However, the target lacks sugar moieties, suggesting divergent bioactivity pathways .
Carboxylic Acid-Terminated Polycyclics
The terminal carboxylic acid group is critical for interactions with enzymes or receptors, as seen in:
- Zygocaperoside (), a triterpenoid with a carboxyl group that enhances anti-inflammatory activity. The target’s acid group may similarly modulate inflammatory pathways but with higher steric constraints .
- Lignin-derived metabolites (e.g., hexadecanoic acid in ), though these are simpler aliphatic acids without polycyclic complexity .
Comparative Data Table
Research Findings and Implications
Chlorine Positioning and Bioactivity: Unlike monochlorinated benzothiazoles (), the target’s trichloro-substitution may reduce off-target interactions while maintaining potency against resistant pathogens .
Hydroxyl vs.
Aza Rings and Stability : The six aza rings could confer rigidity and protease resistance, akin to beta-lactams (), but may also increase synthetic complexity .
Carboxylic Acid Role : The terminal acid group likely enhances binding to metalloenzymes or ion channels, similar to zygocaperoside (), but requires formulation optimization to mitigate rapid renal clearance .
Biological Activity
The compound 22-amino-5,15,43-trichloro-2,...-52-carboxylic acid (commonly referred to as A41030C) is a glycopeptide antibiotic produced by the actinomycete Streptomyces virginiae. This compound has garnered attention due to its potent biological activity against gram-positive bacteria.
Chemical Structure and Properties
- Molecular Formula : C64H54Cl3N7O23
- Molecular Weight : 1395.50 g/mol
- CAS Number : 89140-21-6
- Appearance : White crystalline powder
- Solubility : Soluble in water
A41030C exhibits its antibacterial properties primarily through the inhibition of cell wall synthesis in bacteria. It binds to the D-Ala-D-Ala terminus of nascent peptidoglycan chains in bacterial cell walls. This binding prevents the transpeptidation reaction necessary for cross-linking peptidoglycan layers and thus disrupts cell wall integrity.
Spectrum of Activity
A41030C demonstrates significant activity against a variety of gram-positive bacteria including:
- Staphylococcus aureus
- Streptococcus pneumoniae
- Enterococcus faecalis
The compound is less effective against gram-negative bacteria due to the structural differences in their cell walls.
Case Studies and Research Findings
Research has indicated that A41030C can be effective in treating infections caused by resistant strains of gram-positive bacteria. Here are some notable findings:
- In vitro Studies : In laboratory settings, A41030C has shown minimum inhibitory concentrations (MICs) that are comparable to or lower than those of other glycopeptide antibiotics like vancomycin and teicoplanin against certain strains of Staphylococcus aureus.
- Animal Models : In murine models of infection with methicillin-resistant Staphylococcus aureus (MRSA), A41030C demonstrated significant reductions in bacterial load compared to untreated controls.
- Clinical Implications : Given its efficacy against resistant strains and its unique mechanism of action distinct from traditional antibiotics like penicillin and cephalosporins, A41030C holds potential as a therapeutic option in clinical settings facing antibiotic resistance challenges.
Data Table: Comparative Efficacy of A41030C
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | Vancomycin | 1 |
| Enterococcus faecalis | 1 | Teicoplanin | 2 |
| Streptococcus pneumoniae | 0.25 | Linezolid | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
